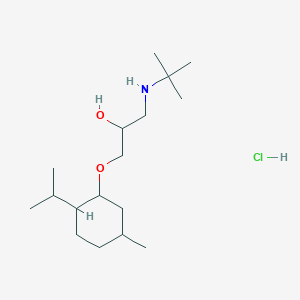
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
N-Methoxy-N-methyl amides, or Weinreb amides, have been widely used as versatile synthetic intermediates in organic syntheses . These amides serve as excellent acylating agents for organolithium or organomagnesium reagents and as robust aldehyde group equivalents . The utility of Weinreb amides has been extended to the preparation of N-protected amino aldehydes, useful intermediates for many chemoselective transformations in peptide chemistry .Molecular Structure Analysis
The linear formula of “N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide” is (C6H5)3P=CHCON(OCH3)CH3 . Its molecular weight is 363.39 .Chemical Reactions Analysis
“N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide” is used for oxidizing different types of alcohols, including benzylic, allylic, and propargylic alcohols, in the presence of activated manganese dioxide. This process generates corresponding α,β-unsaturated Weinreb amides, which are crucial intermediates in organic synthesis, particularly in synthesizing analogues of arachidonic acid metabolites.Physical And Chemical Properties Analysis
“N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide” appears as a white to off-white powder . Its melting point is between 173 - 175 °C .Scientific Research Applications
Synthesis of Electron-Deficient Alkenes
This compound is used as a reactant for the synthesis of electron-deficient alkenes via stereoselective olefination of N-sulfonyl imines . This process is crucial in the creation of certain types of polymers and organic materials.
Phosphine-Catalyzed Asymmetric Addition Reactions
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is used in phosphine-catalyzed asymmetric addition reactions . These reactions are important in the synthesis of chiral molecules, which are key components in many pharmaceuticals and agrochemicals.
Cysteine-Catalyzed Enantioselective Intramolecular Rauhut-Currier Reaction
This compound is used in the cysteine-catalyzed enantioselective intramolecular Rauhut-Currier reaction . This reaction is a powerful tool for the construction of complex molecular architectures from simple precursors.
Wittig Olefination
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is used in Wittig olefination . This reaction is a popular method for the formation of carbon-carbon double bonds, a fundamental process in organic synthesis.
Synthesis of Aigialomycin D
This compound is used in the synthesis of aigialomycin D , a protein kinase inhibitor and a potential anticancer agent. This highlights its importance in medicinal chemistry.
Two-Carbon Homologation of Aldehydes
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is used as a Wittig reagent for the two-carbon homologation of aldehydes to α,β-unsaturated esters . This reaction is useful in the synthesis of various organic compounds.
Synthesis of Pyrazoles
This compound is also used in an efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine . Pyrazoles are a class of organic compounds with a wide range of applications, including pharmaceuticals and agrochemicals.
C-C Bond Formation
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is used in C-C bond formation . This is a fundamental reaction in organic chemistry, used in the synthesis of a wide variety of organic compounds.
Mechanism of Action
Target of Action
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is primarily used as a reactant in the synthesis of electron-deficient alkenes . It interacts with N-sulfonyl imines, which are its primary targets .
Mode of Action
The compound acts through a process known as stereoselective olefination . This process involves the addition of a phosphorus ylide, such as N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide, to a carbonyl compound to form an alkene .
Biochemical Pathways
The compound is involved in the phosphine-catalyzed asymmetric addition reactions and cysteine-catalyzed enantioselective intramolecular Rauhut-Currier reaction . These reactions are part of the broader biochemical pathways that lead to the synthesis of electron-deficient alkenes .
Result of Action
The primary result of the action of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is the synthesis of electron-deficient alkenes . These alkenes have various applications, including the synthesis of aigialomycin D, a protein kinase inhibitor and a potential anticancer agent .
Safety and Hazards
properties
IUPAC Name |
N-methoxy-N-methyl-2-(triphenyl-λ5-phosphanylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NO2P/c1-23(25-2)22(24)18-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBLSOOPDBHHRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide | |
CAS RN |
129986-67-0 |
Source


|
| Record name | N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2839758.png)



![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2839764.png)
